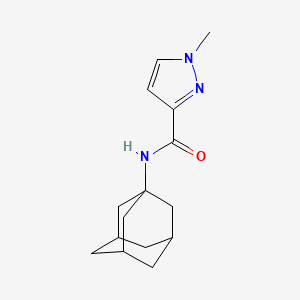
1-ethyl-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide, also known as EDP-420, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has shown promising results in pre-clinical studies for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 1-ethyl-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. 1-ethyl-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-ethyl-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in pre-clinical studies. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-ethyl-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-ethyl-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide in lab experiments is its specificity for histone deacetylases, which allows for more targeted and precise experiments. However, a limitation of using 1-ethyl-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for the research on 1-ethyl-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-ethyl-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide and its potential applications in various diseases.
Méthodes De Synthèse
The synthesis of 1-ethyl-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide involves a multi-step process that begins with the reaction of 2-bromoethyl acetate with 1,3-dimethyl-5-nitropyrazole. This is followed by the reduction of the nitro group to an amine, which is then reacted with oxirane-2-carboxylic acid to yield the final product.
Applications De Recherche Scientifique
1-ethyl-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In pre-clinical studies, 1-ethyl-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
Propriétés
IUPAC Name |
1-ethyl-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-16-10(3)12(9(2)15-16)13(17)14-8-11-6-5-7-18-11/h11H,4-8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHMJZVYCSLXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)NCC2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7459301.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)

![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)


